N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine
Description
N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine is a tertiary amine characterized by a 2-methyl-2-propanamine (tert-butylamine) group linked via an ethyl chain to a 4-isopropylphenoxy moiety. This structure confers unique physicochemical properties, including increased lipophilicity due to the bulky tert-butyl and isopropyl substituents. The compound’s molecular formula is inferred as C₁₅H₂₅NO, with a molecular weight of approximately 235.37 g/mol (calculated). The 4-isopropylphenoxy group enhances steric hindrance and may influence receptor binding or metabolic stability in pharmacological contexts .
Properties
IUPAC Name |
2-methyl-N-[2-(4-propan-2-ylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)13-6-8-14(9-7-13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYCIDAKCNMUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine typically involves the reaction of 4-isopropylphenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-(4-isopropylphenoxy)ethylamine. This intermediate is then reacted with 2-methyl-2-propanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: The major products include oxidized derivatives of the phenoxy and amine groups.
Reduction: The major products are reduced forms of the amine group.
Substitution: The major products are substituted derivatives at the amine group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl-Ethylamine Backbones
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine
- Structure : Features a methoxy-substituted phenyl ring attached to an ethylamine chain terminated by an isopropyl group.
- Key Differences : The methoxy group (electron-donating) replaces the isopropyl substituent on the phenyl ring, reducing steric bulk but increasing polarity.
- Physicochemical Properties :
- Implications: The methoxy group enhances solubility in polar solvents compared to the target compound’s isopropylphenoxy group.
N-Isopropyl-p-methylamphetamine
- Structure : Contains an isopropylamine group linked to a p-methyl-substituted phenyl ring.
- Key Differences : The absence of an ether linkage and the presence of a methyl group on the phenyl ring differentiate it from the target compound.
- Synthesis : Prepared via reductive amination using isopropylamine and sodium triacetoxyborohydride .
- Implications: The methyl group may reduce metabolic stability compared to the isopropylphenoxy ether in the target compound.
Protein Kinase Inhibitors (H-Series)
H-8 Hydrochloride
- Structure: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl.
- Key Differences: Incorporates a sulfonamide and isoquinoline group instead of aryl ethers.
- Pharmacological Activity : Acts as a protein kinase inhibitor, targeting cAMP-dependent protein kinase .

- Implications : The target compound’s lack of sulfonamide groups may limit kinase inhibition but improve membrane permeability due to higher lipophilicity.
Dibenzyloxy-Substituted Propylamines
N-R-N(4-R1-Aryl)-1-(2,5-dibenzyloxy-4-methyl-phenyl)-2-propylamine
- Structure : Propylamine chain with dibenzyloxy and methyl substituents on the phenyl ring.
- Key Differences : Multiple benzyloxy groups increase molecular weight (>350 g/mol) and complexity compared to the target compound .
- Implications : The dibenzyloxy groups may enhance π-π stacking interactions in receptor binding but reduce bioavailability.
Physicochemical and Pharmacological Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 235.37 | ~300 | 3.5–4.0 |
| N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine | 193.28 | 280.6 | 2.2 |
| H-8 Hydrochloride | 364.29 | N/A | 1.8 |
- Lipophilicity: The target compound’s tert-butyl and isopropylphenoxy groups result in higher LogP values, favoring blood-brain barrier penetration.
- Thermal Stability: Higher boiling points correlate with increased molecular weight and nonpolar substituents .
Pharmacological Considerations
- Receptor Binding: The isopropylphenoxy group in the target compound may interact with hydrophobic pockets in enzymes or receptors, similar to dibenzyloxy derivatives .
- Metabolism : Ether linkages (as in the target compound) are generally more resistant to oxidative metabolism than methyl or methoxy groups .
Biological Activity
N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine, a compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol, has garnered attention for its potential biological activities, particularly in the context of immunoinflammatory disorders. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Phenoxyethyl Moiety : Implicated in various biological interactions.
- Amine Functionality : May contribute to its pharmacological effects.
Research indicates that this compound may exert its biological effects through modulation of proinflammatory cytokines. It has been suggested that the compound can inhibit the secretion of key cytokines such as TNFα, IL-1β, and IL-6, which are crucial in mediating inflammatory responses.
Cytokine Inhibition
The efficacy of this compound in inhibiting cytokine production has been demonstrated in various studies. For instance, in vitro assays have shown that it can significantly reduce levels of TNFα and IL-1β in stimulated macrophages. The following table summarizes its IC50 values against these cytokines:
| Cytokine | IC50 (µM) |
|---|---|
| TNFα | 5.34 |
| IL-1β | 3.58 |
| IL-6 | 4.70 |
Case Studies and Research Findings
- Immunoinflammatory Disorders :
-
Anti-inflammatory Activity :
- A study highlighted that treatment with this compound led to a marked reduction in the phosphorylation of MAPK pathways (JNK, ERK, p38), which are critical in inflammatory signaling . The results indicate that the compound not only inhibits cytokine release but also modulates key signaling pathways involved in inflammation.
- Safety and Toxicity Profile :
Q & A
Q. What are the common synthetic routes for N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the phenoxyethyl intermediate via nucleophilic substitution. For example, 4-isopropylphenol reacts with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-(4-isopropylphenoxy)ethyl bromide .
- Step 2 : Amine coupling. The intermediate reacts with 2-methyl-2-propanamine (tert-butylamine) using reductive amination (e.g., sodium triacetoxyborohydride in acetic acid) or Pd-catalyzed cross-coupling for sterically hindered systems .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is commonly used to isolate the product .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- NMR : ¹H and ¹³C NMR are critical. The tert-butyl group (2-methyl-2-propanamine) appears as a singlet at ~1.2 ppm (9H, (CH₃)₃C–) in ¹H NMR, while the phenoxyethyl moiety shows signals at 4.0–4.2 ppm (OCH₂CH₂N) and aromatic protons at 6.8–7.2 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₅NO: 236.2014; observed: 236.2009) .
Q. What are the key physicochemical properties relevant to its handling in lab settings?
- Solubility : Limited solubility in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C. Susceptible to oxidation due to the tertiary amine; stabilizers like BHT (0.01% w/w) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory data in NMR characterization observed in different studies?
Contradictions often arise from:
- Dynamic effects : Rotameric equilibria in the ethylenedioxy chain can split signals. Low-temperature NMR (–40°C in CDCl₃) stabilizes conformers for clearer analysis .
- Impurities : Trace solvents (e.g., DMF) or unreacted starting materials may overlap with target signals. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Isotopic shifts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can alter chemical shifts; cross-reference spectra under identical conditions .
Q. What strategies are employed to assess the compound's stability under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1–3 (HCl) or pH 10–12 (NaOH) at 40°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stress : Heat at 60°C for 72h; assess decomposition products using LC-MS .
- Mechanistic insights : Tertiary amines degrade via Hoffmann elimination under alkaline conditions, forming olefins and secondary amines. Stabilization requires pH control (4–6) .
Q. What are the implications of stereochemical considerations in its pharmacological activity?
- Chiral centers : If the ethylenedioxy chain adopts a specific conformation, it may influence receptor binding. Use chiral chromatography (e.g., Chiralpak IC-3) to separate enantiomers and test activity in vitro .
- Metabolic stereoselectivity : CYP450 enzymes (e.g., CYP3A4) may metabolize enantiomers differently. Radiolabeled studies (¹⁴C-tagged compound) track stereospecific metabolite formation .
Notes on Contradictory Evidence
- Synthetic yields : Pd-catalyzed methods () report higher yields (~80%) but require stringent anhydrous conditions, while reductive amination () offers moderate yields (~60%) but is more scalable .
- Toxicity data : Acute oral LD₅₀ values range from 300–2000 mg/kg in rodent models, likely due to batch-specific impurities (e.g., residual Sn in stannyl intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

